Cas no 796067-44-2 (2-(chloromethyl)-9-methyl-4H-pyrido1,2-apyrimidin-4-one)

2-(chloromethyl)-9-methyl-4H-pyrido1,2-apyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- STK803202
- 796067-44-2
- SR-01000061388
- F2145-0265
- MFCD06370765
- BS-38459
- SR-01000061388-1
- 2-(chloromethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one
- EN300-11578
- Z57052846
- DTXSID80368731
- 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one(SALTDATA: FREE)
- AKOS000118428
- G30818
- 2-(chloromethyl)-9-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
- 107-383-4
- DTXCID40319769
- 2-(chloromethyl)-9-methyl-4H-pyrido1,2-apyrimidin-4-one
-
- MDL: MFCD06370765
- Inchi: InChI=1S/C10H9ClN2O/c1-7-3-2-4-13-9(14)5-8(6-11)12-10(7)13/h2-5H,6H2,1H3
- InChI Key: WNZINXRNSWULSZ-UHFFFAOYSA-N
- SMILES: CC1=CC=CN2C(=O)C=C(CCl)N=C12
Computed Properties
- Exact Mass: 208.0403406g/mol
- Monoisotopic Mass: 208.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 32.7Ų
2-(chloromethyl)-9-methyl-4H-pyrido1,2-apyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C650293-500mg |
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
796067-44-2 | 500mg |
$ 160.00 | 2022-06-06 | ||
TRC | C650293-1g |
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
796067-44-2 | 1g |
$ 250.00 | 2022-06-06 | ||
Enamine | EN300-11578-0.1g |
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
796067-44-2 | 95.0% | 0.1g |
$21.0 | 2025-02-21 | |
Enamine | EN300-11578-10.0g |
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
796067-44-2 | 95.0% | 10.0g |
$393.0 | 2025-02-21 | |
Chemenu | CM337864-1g |
2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
796067-44-2 | 95%+ | 1g |
$190 | 2021-08-18 | |
Matrix Scientific | 137039-2.500g |
2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 95%+ |
796067-44-2 | 95% | 2.500g |
$461.00 | 2023-09-07 | |
TRC | C650293-100mg |
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
796067-44-2 | 100mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141654-1g |
2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
796067-44-2 | 98% | 1g |
¥396.00 | 2024-07-28 | |
Enamine | EN300-11578-1.0g |
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
796067-44-2 | 95.0% | 1.0g |
$60.0 | 2025-02-21 | |
Enamine | EN300-11578-5.0g |
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
796067-44-2 | 95.0% | 5.0g |
$208.0 | 2025-02-21 |
2-(chloromethyl)-9-methyl-4H-pyrido1,2-apyrimidin-4-one Related Literature
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
Additional information on 2-(chloromethyl)-9-methyl-4H-pyrido1,2-apyrimidin-4-one
Professional Introduction to Compound with CAS No 796067-44-2 and Product Name: 2-(chloromethyl)-9-methyl-4H-pyrido1,2-apyrimidin-4-one
The compound identified by the CAS number 796067-44-2 and the product name 2-(chloromethyl)-9-methyl-4H-pyrido1,2-apyrimidin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a pyrido[1,2-a]pyrimidinone core structure, has garnered considerable attention due to its unique chemical properties and potential applications in medicinal chemistry. The presence of a chloromethyl substituent and a methyl group at the 9-position introduces specific reactivity and functionality, making it a valuable scaffold for further derivatization and drug development.
Recent research in the domain of heterocyclic chemistry has highlighted the importance of pyrido[1,2-a]pyrimidinone derivatives in the design of novel therapeutic agents. These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The structural motif of 2-(chloromethyl)-9-methyl-4H-pyrido1,2-apyrimidin-4-one aligns well with this trend, offering a promising platform for exploring new pharmacophores. The chloromethyl group serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups to modulate biological activity. Meanwhile, the methyl group at the 9-position can influence electronic properties and steric interactions, further enhancing the compound's potential as a lead molecule.
In the context of drug discovery, the synthesis and characterization of this compound have been instrumental in understanding its reactivity and mechanism of action. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its molecular structure. Additionally, computational studies using density functional theory (DFT) have provided insights into its electronic structure and potential interactions with biological targets. These studies underscore the compound's suitability for further investigation in both academic and industrial settings.
The significance of 2-(chloromethyl)-9-methyl-4H-pyrido1,2-apyrimidin-4-one extends beyond its structural features. Its potential applications in medicinal chemistry have been explored through various preclinical studies. For instance, derivatives of this compound have shown promise in inhibiting key enzymes involved in cancer progression. The chloromethyl moiety has been particularly useful in generating covalent inhibitors that target specific protein domains, leading to enhanced binding affinity and prolonged duration of action. Furthermore, the methyl group has been found to improve solubility and metabolic stability, critical factors for drug-like properties.
Recent advancements in synthetic methodologies have also contributed to the growing interest in this compound. Transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex pyrido[1,2-a]pyrimidinone frameworks. These methods have not only improved yield but also allowed for the introduction of additional functional groups with minimal side reactions. Such innovations have made it feasible to explore a broader spectrum of derivatives rapidly, accelerating the drug discovery process.
The biological activity of 2-(chloromethyl)-9-methyl-4H-pyrido1,2-apyrimidin-4-one has been further investigated through cell-based assays and animal models. Preliminary results indicate that certain derivatives exhibit potent activity against various disease targets. For example, some modifications have shown significant inhibitory effects on kinases implicated in tumor growth and metastasis. These findings highlight the compound's potential as a starting point for developing novel therapeutics against challenging diseases such as cancer.
The development of this compound also reflects broader trends in pharmaceutical research towards more targeted and personalized medicine. By leveraging structural diversity and computational modeling, researchers aim to design molecules that interact selectively with disease-causing pathways. The unique features of 2-(chloromethyl)-9-methyl-4H-pyrido1,2-apyrimidin-4-one, including its reactive chloromethyl group and optimized steric environment provided by the methyl substituent, make it an ideal candidate for such endeavors.
Future directions for research on this compound include exploring its role in modulating immune responses and inflammation. Pyrido[1,2-a]pyrimidinone derivatives have been increasingly recognized for their immunomodulatory properties, making them attractive candidates for treating autoimmune diseases and chronic inflammatory conditions. The reactivity introduced by the chloromethyl group allows for further functionalization to generate molecules with tailored biological activities.
In conclusion,2-(chloromethyl)-9-methyl-4H-pyrido1,2-apyrimidin-4-one (CAS No 796067-44-2) represents a promising entity in pharmaceutical chemistry with significant potential for therapeutic applications. Its unique structural features combined with recent advances in synthetic and computational methods position it as a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs.
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